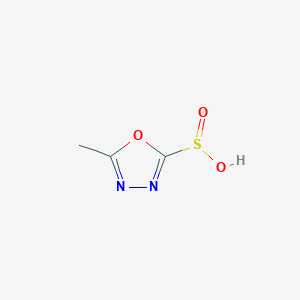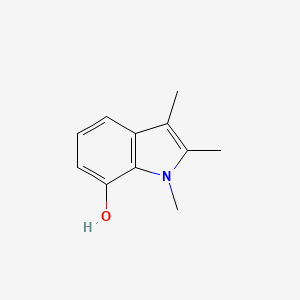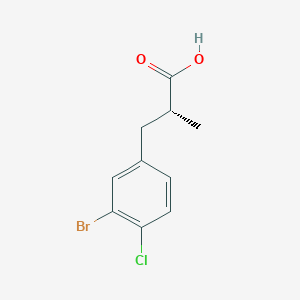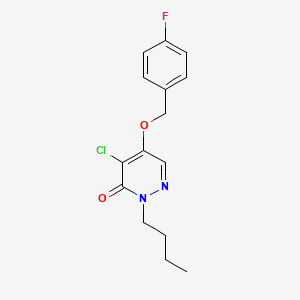
Lithium4-methoxypyrimidine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 2-methoxypyridine-4-sulfinate, with the chemical formula C₆H₈LiNO₃S, is a coordination compound containing lithium ions and a pyridine derivative. It is also known by its CAS number: 2193067-14-8 . This compound plays a significant role in various scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes:
The synthetic route for lithium 2-methoxypyridine-4-sulfinate involves the reaction of 2-methoxypyridine-4-sulfonic acid with lithium hydroxide or lithium carbonate. The reaction proceeds as follows:
2-methoxypyridine-4-sulfonic acid+lithium hydroxide (or lithium carbonate)→lithium 2-methoxypyridine-4-sulfinate
Reaction Conditions:
The reaction typically occurs in a solvent such as water or an organic solvent. The temperature and reaction time may vary depending on the specific conditions used.
Industrial Production:
While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.
Analyse Chemischer Reaktionen
Lithium 2-methoxypyridine-4-sulfinate can undergo various reactions:
Oxidation: It may participate in oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the sulfinate group could yield the corresponding sulfide.
Substitution: The sulfinate group can be substituted by other nucleophiles.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Major products depend on the specific reaction conditions and the substituents present.
Wissenschaftliche Forschungsanwendungen
Lithium 2-methoxypyridine-4-sulfinate finds applications in:
Organic Synthesis: As a versatile reagent in the preparation of various organic compounds.
Catalysis: It may serve as a ligand in transition metal catalysis.
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Wirkmechanismus
The exact mechanism by which lithium 2-methoxypyridine-4-sulfinate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, similar sulfinate compounds exist, such as other pyridine-based sulfinate derivatives. lithium 2-methoxypyridine-4-sulfinate stands out due to its specific structure and reactivity.
Eigenschaften
Molekularformel |
C5H5LiN2O3S |
|---|---|
Molekulargewicht |
180.1 g/mol |
IUPAC-Name |
lithium;4-methoxypyrimidine-2-sulfinate |
InChI |
InChI=1S/C5H6N2O3S.Li/c1-10-4-2-3-6-5(7-4)11(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
YUOFAJSQFZYYTC-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].COC1=NC(=NC=C1)S(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrrolo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13107803.png)

![6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13107845.png)
![Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate](/img/structure/B13107856.png)
![2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13107862.png)





